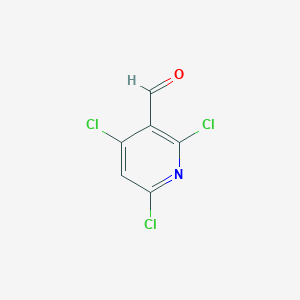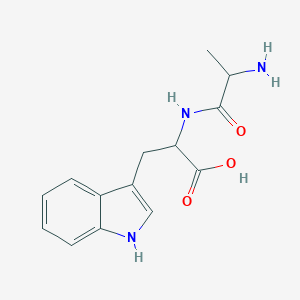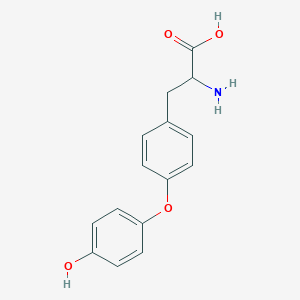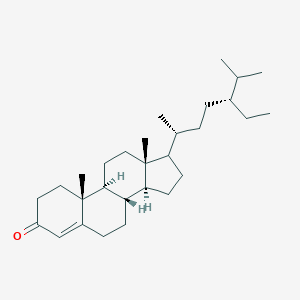
Stigmast-4-en-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
科学研究应用
作用机制
谷甾醇酮通过各种分子靶点和途径发挥作用:
抗氧化: 它清除活性氧 (ROS) 并上调抗氧化酶(如愈创木酚过氧化物酶).
抗炎: 抑制促炎细胞因子和介质的产生.
抗癌: 抑制肿瘤细胞中的蛋白质合成,阻止其增殖.
生化分析
Biochemical Properties
Stigmast-4-en-3-one plays a significant role in biochemical reactions. It is produced by the biotransformation of β-sitosterol using Rhodococcus actinobacteria . This process involves the oxidation of β-sitosterol, which is facilitated by the cholesterol oxidase reaction induced by palmitic acid . The maximum formation of this compound is achieved using an additional growth substrate n-hexadecane .
Cellular Effects
This compound has been found to have significant effects on various types of cells. For instance, it has been reported to decrease the viability and induce apoptosis and ferroptosis in liver cancer cells . This compound influences cell function by reducing E2F1, a transcription factor involved in cell cycle regulation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It has been found to reduce the expression of E2F1 and upregulate p53 at both the mRNA and protein levels . This leads to changes in gene expression, which in turn influences cell function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The biocatalytic oxidation of β-sitosterol to this compound was optimized to decrease the bioconversion process duration from 7 to 5 days . This indicates the compound’s stability and its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been found to exhibit significant antiplasmodial activity against Plasmodium falciparum 3D7, with IC50 values of 43.54 μg/mL . This suggests that the compound may have potential therapeutic applications in the treatment of malaria.
Metabolic Pathways
This compound is involved in the metabolic pathway of β-sitosterol biotransformation . This process involves the oxidation of β-sitosterol, facilitated by the cholesterol oxidase reaction induced by palmitic acid . The compound interacts with enzymes such as cholesterol oxidase and cofactors like palmitic acid in this pathway .
准备方法
合成路线和反应条件: 谷甾醇酮可以通过氧化常见的植物甾醇谷甾醇来合成。 氧化过程通常涉及使用试剂,如三氧化铬 (CrO3) 在乙酸中或吡啶氯铬酸 (PCC) 在二氯甲烷中 . 反应条件通常需要控制温度和特定的反应时间以确保获得所需产物。
工业生产方法: 谷甾醇酮的工业生产通常涉及从植物来源(如香附子属和细叶木麻黄)中提取和纯化 . 提取过程包括溶剂提取,然后进行色谱分离技术以分离和纯化谷甾醇酮。
化学反应分析
反应类型: 谷甾醇酮会发生各种化学反应,包括:
常用试剂和条件:
氧化: 三氧化铬 (CrO3),乙酸,吡啶氯铬酸 (PCC),二氯甲烷。
还原: 硼氢化钠 (NaBH4),乙醇。
取代: 在受控条件下,各种亲核试剂和亲电试剂。
主要形成的产物:
氧化: 麦角甾-3,6-二酮。
还原: 谷甾醇。
取代: 根据所用试剂的不同,各种取代衍生物。
相似化合物的比较
谷甾醇酮在结构上类似于其他植物甾醇,如:
麦角甾醇 (C29H48O): 以其降胆固醇作用而闻名.
β-谷甾醇 (C29H50O): 广泛研究其在治疗良性前列腺增生症中的潜力.
麦角甾-4,22-二烯-3-酮 (C29H46O): 具有相似的生物活性,但在双键位置不同.
独特性: 谷甾醇酮抗氧化、抗炎和抗癌特性的独特组合使其与其他类似化合物区别开来。 它能够发生各种化学反应,使其成为合成化学中的一种用途广泛的化合物 .
属性
CAS 编号 |
1058-61-3 |
|---|---|
分子式 |
C29H48O |
分子量 |
412.7 g/mol |
IUPAC 名称 |
(8S,9S,10R,13R,14S)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h18-21,24-27H,7-17H2,1-6H3/t20-,21-,24+,25?,26+,27+,28+,29-/m1/s1 |
InChI 键 |
RUVUHIUYGJBLGI-VCVIHXEESA-N |
手性 SMILES |
CC[C@H](CC[C@@H](C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(C)C |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C |
规范 SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C |
外观 |
Powder |
| 67392-96-5 | |
同义词 |
stigmast-4-en-3-one |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Sitostenone?
A1: Sitostenone has the molecular formula C29H48O and a molecular weight of 412.69 g/mol.
Q2: What spectroscopic data is available for Sitostenone?
A2: Structural characterization of Sitostenone commonly involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods help determine the compound's structure and confirm its identity. [, , , , , ]
Q3: Is Sitostenone found naturally? If so, where?
A3: Yes, Sitostenone is a naturally occurring steroid compound found in various plants. It has been isolated from the bark of Cryptomeria japonica [], the fruits of Terminalia catappa L. [], and the twigs of Millettia utilis Dunn. [], among other sources.
Q4: What are some potential biological activities of Sitostenone?
A4: Research suggests that Sitostenone might possess various biological activities, including:
- Anti-melanogenic properties: Studies indicate that Sitostenone can inhibit tyrosinase activity and reduce melanin content in B16F10 cells, suggesting potential in cosmetic skin whitening. []
- α-glucosidase inhibitory activity: Sitostenone has shown inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting potential for managing type II diabetes mellitus. []
- Antibacterial activity: Sitostenone, isolated from Cryptomeria japonica bark, displayed antibacterial activity, suggesting its potential as a natural bactericide. []
- Potential SARS-CoV-2 MPro inhibitor: Molecular docking studies suggest Sitostenone could be a potential inhibitor of the SARS-CoV-2 main protease (MPro), a crucial target for COVID-19 treatment. []
Q5: How does Sitostenone exert its α-glucosidase inhibitory effect?
A5: Molecular docking studies revealed that Sitostenone exhibits a strong binding affinity to the α-glucosidase enzyme, specifically from Saccharomyces cerevisiae. The binding energy (ΔG) was calculated to be -10.61 kcal/mol with an inhibition constant (Ki) of 0.02 µM. The Sitostenone molecule interacts with 18 amino acid residues within the enzyme's active site, potentially hindering its catalytic activity and thus inhibiting carbohydrate breakdown. []
Q6: What are the potential applications of Sitostenone in drug development?
A6: Sitostenone's diverse biological activities make it a promising candidate for drug development, particularly in the following areas:
Q7: What is known about the stability of Sitostenone?
A7: While detailed information on the stability of Sitostenone under various conditions is limited in the provided research, one study suggests that the extraction method may impact its stability. A Soxhlet extraction of Gongronema latifolium, which contains Sitostenone, resulted in moderate antidiabetic activity. The authors propose that this extraction method might degrade heat-liable compounds, potentially impacting Sitostenone's stability and activity. []
Q8: What is known about the safety and toxicology of Sitostenone?
A8: The provided research does not include comprehensive data on the toxicity profile and long-term effects of Sitostenone. Further investigation is crucial to establish its safety for potential therapeutic applications.
Q9: What analytical techniques are used to identify and quantify Sitostenone?
A9: Various analytical techniques are employed to identify and quantify Sitostenone, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is commonly used to separate and identify volatile and semi-volatile compounds, like Sitostenone, in complex mixtures based on their mass-to-charge ratio. [, , , ]
- High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate, identify, and quantify Sitostenone in various matrices, particularly when combined with detection methods like UV-Vis or mass spectrometry. [, ]
- Thin Layer Chromatography (TLC): This simple and cost-effective technique is employed for the initial screening and separation of Sitostenone from other compounds in plant extracts. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


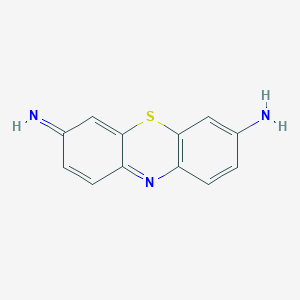
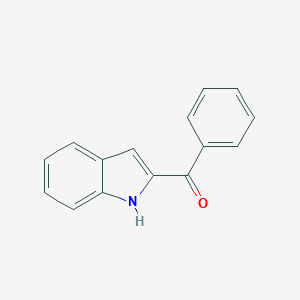
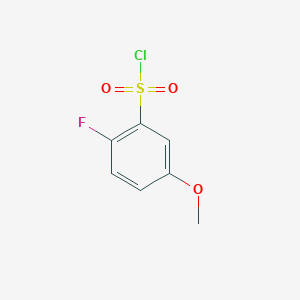
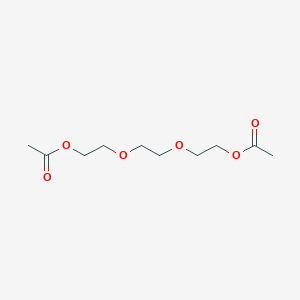
![2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B90099.png)
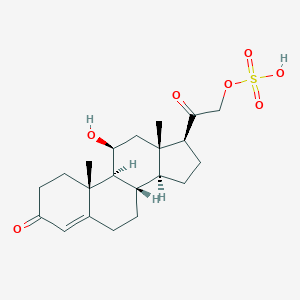

![tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B90111.png)
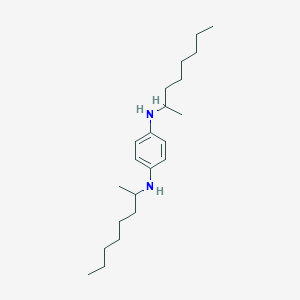
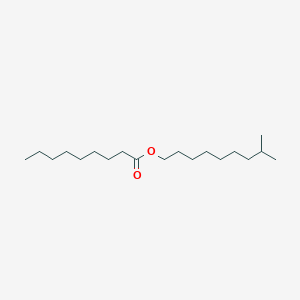
![1,4-Dioxaspiro[4.4]nonane](/img/structure/B90131.png)
